(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Overview
Description
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the use of enzyme-catalyzed resolution, which provides high enantiomeric purity under mild reaction conditions . Another method involves asymmetric metal catalysis, which can efficiently produce the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of high-purity material. This method leverages the advantages of enzyme-catalyzed resolution and asymmetric catalysis to achieve high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
(3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereochemistry.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Its applications in industrial chemistry include the synthesis of high-value chemicals and materials.
Mechanism of Action
The mechanism by which (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Known for its role as a key intermediate in the synthesis of HIV protease inhibitors.
(3R,3aR,5R,6R,6aR)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one: Another compound with a similar bicyclic structure and multiple chiral centers.
Uniqueness
What sets (3R,3aR,5R,6aR,7R)-7-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one apart is its specific configuration and the presence of a hydroxy group at the 7-position, which can significantly influence its reactivity and biological activity .
Properties
IUPAC Name |
(1R,3R,6R,7R,9R)-9-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-1-4-5(2-3)11-8(10)6(4)7/h3-7,9H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHDLWIDMRVPI-IECVIRLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2O)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3[C@H]1[C@H]([C@@H]2O)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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